Cardioxane

描述

DEXRAZOXANE HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1995 and is indicated for cardiomyopathy and breast cancer and has 11 investigational indications.

An antimitotic agent with immunosuppressive properties. Dexrazoxane, the (+)-enantiomorph of razoxane, provides cardioprotection against anthracycline toxicity. It appears to inhibit formation of a toxic iron-anthracycline complex. The Food and Drug Administration has designated dexrazoxane as an orphan drug for use in the prevention or reduction in the incidence and severity of anthracycline-induced cardiomyopathy.

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

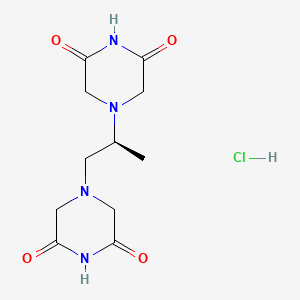

4-[(2S)-2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O4.ClH/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14;/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19);1H/t7-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIFMNMPSIYHKDN-FJXQXJEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60164152 |

Source

|

| Record name | Dexrazoxane hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149003-01-0, 1263283-43-7 |

Source

|

| Record name | Cardioxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149003-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexrazoxane hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149003010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexrazoxane hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1263283437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexrazoxane hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXRAZOXANE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5346058Q7S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dexrazoxane-Mediated Degradation of Topoisomerase IIβ: A Technical Guide for Researchers

Introduction: Unraveling the Cardioprotective Enigma of Dexrazoxane

For decades, the anthracycline doxorubicin has been a cornerstone of cancer chemotherapy. However, its clinical utility is often shadowed by a dose-dependent cardiotoxicity, a devastating side effect that can lead to long-term cardiac dysfunction. Dexrazoxane emerged as the only clinically approved cardioprotective agent against this debilitating toxicity[1][2]. Initially, its mechanism of action was attributed to its iron-chelating properties, mitigating doxorubicin-induced reactive oxygen species. However, a compelling body of evidence now points towards a more intricate and specific mechanism: the targeted degradation of topoisomerase IIβ (TopoIIβ)[1][2].

This technical guide provides an in-depth exploration of the dexrazoxane-induced TopoIIβ degradation pathway, designed for researchers, scientists, and drug development professionals. We will dissect the molecular machinery, provide field-proven experimental protocols, and offer insights into the causality behind experimental choices, empowering you to effectively investigate this critical pathway.

The Central Player: Topoisomerase IIβ in Cardiac Health and Disease

Topoisomerase IIβ is a nuclear enzyme essential for managing DNA topology during processes like transcription and replication. Unlike its isoform, TopoIIα, which is highly expressed in proliferating cells, TopoIIβ is the predominant isoform in quiescent, terminally differentiated cells such as cardiomyocytes[3][4]. This distinction is crucial, as doxorubicin's anti-cancer effects are primarily mediated through its interaction with TopoIIα in cancer cells, while its cardiotoxic effects are linked to its off-target activity on TopoIIβ in heart muscle cells[3][5]. Doxorubicin traps TopoIIβ in a covalent complex with DNA, leading to DNA double-strand breaks and subsequent cardiomyocyte apoptosis[6][7].

The Molecular Hijacking: Dexrazoxane's Mechanism of Action

Dexrazoxane acts as a catalytic inhibitor of TopoIIβ. Its interaction with the enzyme induces a conformational change that earmarks it for destruction by the cellular protein degradation machinery. This targeted removal of TopoIIβ from cardiomyocytes before doxorubicin administration effectively eliminates the primary target of doxorubicin's cardiotoxicity, thereby protecting the heart[1][2][6].

The Ubiquitin-Proteasome System Takes Center Stage

The primary route for dexrazoxane-induced TopoIIβ degradation is the ubiquitin-proteasome system (UPS). This highly regulated pathway involves a cascade of enzymatic reactions that tag substrate proteins with ubiquitin, a small regulatory protein. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome, a multi-catalytic protease complex.

The involvement of the UPS in dexrazoxane's mechanism is supported by studies showing that proteasome inhibitors, such as bortezomib and MG132, can block the degradation of TopoIIβ induced by dexrazoxane[6][8].

A Potential Role for SUMOylation

Recent evidence suggests that the degradation of TopoIIβ may also be regulated by Small Ubiquitin-like Modifier (SUMO) proteins. SUMOylation is a post-translational modification similar to ubiquitination that can alter a protein's function, localization, and stability. It is plausible that SUMOylation of TopoIIβ could act as a signal for subsequent ubiquitination and proteasomal degradation, adding another layer of regulation to this intricate process.

The E3 Ligase: A Missing Link?

While the involvement of the UPS is well-established, the specific E3 ubiquitin ligase responsible for recognizing and targeting dexrazoxane-bound TopoIIβ has been a subject of investigation. Emerging evidence points towards the Cullin-RING E3 ligase complex CRL4-DCAF1[9][10][11]. DCAF1 (DDB1 and CUL4 associated factor 1) acts as a substrate receptor for the CRL4 complex. It is hypothesized that the conformational change in TopoIIβ induced by dexrazoxane exposes a recognition motif for DCAF1, leading to the recruitment of the CRL4 E3 ligase and subsequent ubiquitination.

Visualizing the Pathway

To provide a clear conceptual framework, the proposed signaling pathway for dexrazoxane-induced TopoIIβ degradation is illustrated below.

Caption: Proposed pathway of dexrazoxane-induced TopoIIβ degradation.

Experimental Workflows: A Practical Guide

Investigating the dexrazoxane-TopoIIβ degradation pathway requires a combination of cellular and biochemical assays. Here, we provide detailed, field-proven protocols for key experiments.

Western Blot Analysis of TopoIIβ Degradation

This protocol allows for the quantification of TopoIIβ protein levels in response to dexrazoxane treatment.

Workflow Diagram:

Caption: Western blot workflow for assessing TopoIIβ degradation.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Culture H9c2 rat cardiomyocytes or other relevant cell lines to 70-80% confluency.

-

Treat cells with varying concentrations of dexrazoxane (e.g., 10-100 µM) for different time points (e.g., 0, 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).

-

To confirm proteasome involvement, pre-treat a set of cells with a proteasome inhibitor like MG132 (10 µM) or bortezomib (1 µM) for 1-2 hours before adding dexrazoxane.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the total protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations and prepare samples with Laemmli sample buffer.

-

Load equal amounts of protein (20-40 µg) per lane onto a 4-12% SDS-PAGE gel.

-

Run the gel and transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against TopoIIβ (e.g., rabbit polyclonal) overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software. Normalize the TopoIIβ signal to the loading control.

-

Expected Results: A time- and dose-dependent decrease in the TopoIIβ protein band intensity should be observed in dexrazoxane-treated cells. This decrease should be attenuated in cells pre-treated with proteasome inhibitors.

Immunofluorescence Microscopy for TopoIIβ Subcellular Localization

This technique allows for the visualization of TopoIIβ within the cell and can demonstrate its depletion from the nucleus upon dexrazoxane treatment[1].

Detailed Protocol:

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips in a multi-well plate.

-

Treat cells with dexrazoxane as described in the western blot protocol.

-

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

-

Immunostaining:

-

Block with 1% BSA in PBST for 30 minutes.

-

Incubate with the primary antibody against TopoIIβ diluted in blocking buffer for 1 hour at room temperature.

-

Wash three times with PBST.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594) for 1 hour at room temperature in the dark.

-

Wash three times with PBST.

-

-

Counterstaining and Mounting:

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence or confocal microscope.

-

Capture images of the TopoIIβ (red) and DAPI (blue) channels.

-

Analyze the images to assess the subcellular localization and intensity of the TopoIIβ signal.

-

Expected Results: In untreated cells, TopoIIβ should be predominantly localized in the nucleus[1]. Following dexrazoxane treatment, a significant reduction in the nuclear fluorescence signal for TopoIIβ is expected.

In Vitro Ubiquitination Assay

This assay directly demonstrates the ubiquitination of TopoIIβ in a cell-free system.

Detailed Protocol:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT):

-

Recombinant human TopoIIβ

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (e.g., UBE2D2)

-

Recombinant CRL4-DCAF1 E3 ligase complex (if available, otherwise a cell lysate containing the E3 ligase can be used)

-

Ubiquitin

-

ATP

-

-

Include a reaction condition with dexrazoxane and a control without.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

-

Analysis:

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Separate the reaction products by SDS-PAGE.

-

Perform a western blot using an antibody against TopoIIβ or an antibody against ubiquitin.

-

Expected Results: In the presence of all components and dexrazoxane, a high molecular weight smear or laddering pattern above the TopoIIβ band should be observed, indicative of polyubiquitination. This smearing should be absent or significantly reduced in the control reaction without dexrazoxane or other key components.

Quantitative Data Summary

The following tables summarize key quantitative data from published studies on the effects of dexrazoxane on TopoIIβ.

Table 1: Dose-Response of Dexrazoxane on TopoIIβ Degradation in Human Peripheral Blood Mononuclear Cells (PBMCs) [3]

| Dexrazoxane Dose (mg/m²) | Mean TopoIIβ Level (% of Baseline at 1 hour) |

| 100 | ~21% |

| 200 | ~18% |

| 300 | ~16% |

| 400 | ~15% |

| 500 | ~14% |

Table 2: Time-Course of Dexrazoxane-Induced TopoIIβ Degradation in Mouse Heart Tissue [3]

| Time After Dexrazoxane Injection (100 mg/kg IP) | TopoIIβ Protein Level |

| 0 hours | Baseline |

| 8 hours | Undetectable |

| 24 hours | Partial Recovery |

| 48 hours | Return to near baseline |

Conclusion and Future Directions

The targeted degradation of TopoIIβ by dexrazoxane represents a paradigm shift in our understanding of its cardioprotective mechanism. While significant progress has been made, several key questions remain. The precise structural changes in TopoIIβ upon dexrazoxane binding that trigger its recognition by the E3 ligase machinery are yet to be fully elucidated. Further investigation into the role of SUMOylation and the definitive identification and characterization of all components of the E3 ligase complex involved will provide a more complete picture of this intricate cellular process.

The experimental workflows and insights provided in this guide offer a robust framework for researchers to further unravel the complexities of the dexrazoxane-TopoIIβ degradation pathway. A deeper understanding of this mechanism will not only enhance our knowledge of fundamental cellular processes but also pave the way for the development of novel, more targeted cardioprotective strategies for patients undergoing cancer therapy.

References

- 1. citeab.com [citeab.com]

- 2. The Role of Topoisomerase IIβ in the Mechanisms of Action of the Doxorubicin Cardioprotective Agent Dexrazoxane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Dexrazoxane may prevent doxorubicin-induced DNA damage via depleting both topoisomerase II isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The catalytic topoisomerase II inhibitor dexrazoxane induces DNA breaks, ATF3 and the DNA damage response in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The cardioprotective effect of dexrazoxane (Cardioxane) is consistent with sequestration of poly(ADP-ribose) by self-assembly and not depletion of topoisomerase 2B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Topoisomerase IIbeta mediated DNA double-strand breaks: implications in doxorubicin cardiotoxicity and prevention by dexrazoxane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-OTUB2 Antibody (A43188) | Antibodies.com [antibodies.com]

- 9. The CRL4DCAF1 cullin‐RING ubiquitin ligase is activated following a switch in oligomerization state - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. The CRL4^(DCAF1) cullin-RING ubiquitin ligase is activated following a switch in oligomerization state [authors.library.caltech.edu]

A Technical Guide to the Differentiated Mechanisms of Cardioxane: Iron Chelation versus Topoisomerase II Inhibition

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Dexrazoxane, brand-named Cardioxane, presents a fascinating duality in its mechanism of action, functioning as both a potent iron-chelating agent and a catalytic inhibitor of topoisomerase II. This technical guide provides an in-depth exploration of these two distinct, yet potentially interconnected, functionalities. Historically, its role as a cardioprotective agent, administered alongside anthracycline chemotherapy, has been attributed to its iron chelation properties, mitigating the formation of cardiotoxic reactive oxygen species. However, emerging evidence has brought its direct interaction with topoisomerase IIβ to the forefront, challenging the long-held belief and suggesting a more complex mechanism of cardioprotection. This whitepaper will dissect the biochemical underpinnings of each mechanism, provide detailed experimental protocols to assess them, and present a comparative analysis to inform future research and drug development.

Introduction: The Dichotomy of Dexrazoxane

Dexrazoxane is a cyclic derivative of EDTA and the only FDA-approved drug to prevent cardiotoxicity induced by anthracyclines like doxorubicin.[1][2] It is also approved for the treatment of anthracycline extravasation.[3][4][5][6] The prevailing hypothesis for its cardioprotective effects has long been centered on its hydrolysis to an active, open-ring metabolite, ADR-925, which acts as a strong iron chelator.[3][7] This action is thought to prevent the formation of anthracycline-iron complexes, which catalyze the production of harmful reactive oxygen species (ROS) in cardiac tissue.[3][8][9]

However, dexrazoxane was also developed as a chemotherapeutic agent due to its activity as a topoisomerase II inhibitor.[10] Unlike anthracyclines, which are topoisomerase II "poisons" that stabilize the DNA-enzyme cleavage complex, dexrazoxane is a catalytic inhibitor that interferes with other steps of the enzymatic cycle.[11][12] Recent studies have reignited the debate by suggesting that dexrazoxane's cardioprotective effects are mediated primarily through its interaction with topoisomerase IIβ (TOP2B), not iron chelation.[13][14] This guide will delve into both mechanisms, providing the technical details necessary for their distinct and comparative evaluation.

The Iron Chelation Hypothesis: A Tale of Redox Chemistry

The "ROS and iron hypothesis" has been a cornerstone in explaining doxorubicin-induced cardiotoxicity.[15] Doxorubicin can form a complex with iron, which then participates in redox cycling to generate superoxide radicals and hydrogen peroxide.[9] In the relatively antioxidant-poor environment of the heart, this leads to significant oxidative stress and cardiomyocyte damage.[7]

Mechanism of Action: From Prodrug to Potent Chelator

Dexrazoxane itself is a lipophilic prodrug that readily crosses cell membranes.[16] Inside the cell, it undergoes hydrolysis to its active, open-ring metabolite, ADR-925.[7][16][17][18] This process can occur spontaneously at physiological pH but is also thought to be enhanced enzymatically within cardiac myocytes.[16][17] ADR-925 is structurally similar to EDTA and is a potent chelator of divalent and trivalent metal ions, particularly iron.[7]

By sequestering intracellular iron, ADR-925 is believed to prevent its participation in the Fenton and Haber-Weiss reactions, thereby reducing the generation of highly damaging hydroxyl radicals.[9] This effectively short-circuits the primary driver of anthracycline-induced cardiotoxicity.

dot

Caption: Dexrazoxane's conversion to ADR-925 and subsequent iron chelation.

Experimental Workflow: Assessing Iron Chelation Activity

Evaluating the iron chelation capacity of dexrazoxane and its metabolites is crucial for understanding this aspect of its function.

Protocol 2.2.1: In Vitro Calcein-AM Assay for Intracellular Iron Chelation

This assay quantifies the ability of a compound to chelate labile intracellular iron. Calcein-AM is a cell-permeable dye that is non-fluorescent. Intracellular esterases cleave the AM group, releasing calcein, whose fluorescence is quenched by binding to iron. An effective chelator will sequester iron from calcein, leading to an increase in fluorescence.

Methodology:

-

Cell Culture: Plate cardiomyocytes (e.g., H9c2 or primary neonatal ventricular cardiomyocytes) in a 96-well black, clear-bottom plate and culture to 80-90% confluency.

-

Dye Loading: Wash cells with Hanks' Balanced Salt Solution (HBSS). Load cells with 1 µM Calcein-AM in HBSS for 30 minutes at 37°C.

-

Treatment: Wash cells twice with HBSS. Add HBSS containing varying concentrations of dexrazoxane, ADR-925, or a known iron chelator (e.g., deferoxamine) as a positive control.

-

Fluorescence Measurement: Immediately measure baseline fluorescence (Excitation: 485 nm, Emission: 520 nm) using a plate reader. Continue to measure fluorescence at regular intervals (e.g., every 5 minutes for 1 hour) at 37°C.

-

Data Analysis: For each concentration, calculate the rate of fluorescence increase. A higher rate indicates more effective intracellular iron chelation.

The Topoisomerase II Inhibition Hypothesis: A Paradigm Shift

While the iron chelation theory is well-established, recent evidence compellingly suggests that dexrazoxane's cardioprotective effects are mediated by its interaction with topoisomerase II, specifically the β isoform (TOP2B), which is the predominant isoform in quiescent cardiomyocytes.[19]

Mechanism of Action: Catalytic Inhibition vs. Poisoning

Topoisomerase II enzymes resolve DNA topological problems by creating transient double-strand breaks.[20][21] Anthracyclines are "topoisomerase poisons" that stabilize the "cleavage complex," where DNA is covalently bound to the enzyme, leading to an accumulation of DNA double-strand breaks and subsequent cell death.[12][22]

In contrast, dexrazoxane is a catalytic inhibitor .[11] It does not trap the cleavage complex. Instead, it is believed to lock the two ATPase domains of the topoisomerase II homodimer in a closed conformation, preventing ATP hydrolysis and the subsequent release of the transported DNA segment.[23] This action prevents the enzyme from completing its catalytic cycle.[11] The current hypothesis is that by binding to TOP2B, dexrazoxane prevents doxorubicin from accessing and poisoning the enzyme, thereby averting the downstream DNA damage that leads to cardiotoxicity.[13][14] Some studies also suggest that dexrazoxane can lead to the depletion of TOP2B protein.[19][24]

dot

Caption: Contrasting mechanisms of anthracyclines and dexrazoxane on TOP2B.

Experimental Workflows: Assessing Topoisomerase II Inhibition

Dissecting the interaction of dexrazoxane with topoisomerase II requires specific biochemical and cell-based assays.

Protocol 3.2.1: In Vitro Topoisomerase II Decatenation Assay

This biochemical assay measures the ability of topoisomerase II to resolve catenated (interlocked) DNA circles, a process that requires ATP hydrolysis. Catalytic inhibitors like dexrazoxane will inhibit this activity.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mix containing assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 0.5 mM EDTA, and 30 µg/mL BSA), 1 mM ATP, and 200 ng of catenated kinetoplast DNA (kDNA).

-

Inhibitor Addition: Add dexrazoxane at various concentrations. Include a known topoisomerase II poison (e.g., etoposide) and a no-enzyme control.

-

Enzyme Reaction: Add purified human topoisomerase IIβ enzyme (e.g., 2-4 units) to each tube. Incubate at 37°C for 30 minutes.[21][25]

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K. Incubate at 37°C for another 30 minutes to digest the enzyme.

-

Gel Electrophoresis: Add loading dye and resolve the DNA on a 1% agarose gel. Catenated kDNA remains in the well, while decatenated, relaxed circles migrate into the gel.

-

Analysis: Visualize the DNA with a fluorescent stain (e.g., SYBR Gold). Inhibition is observed as a decrease in the amount of decatenated DNA compared to the enzyme-only control.

Protocol 3.2.2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA® is a powerful method to confirm direct binding of a drug to its target protein in a cellular context.[26][27][28][29] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.[28]

Methodology:

-

Cell Treatment: Treat intact cardiomyocytes with either vehicle control or a high concentration of dexrazoxane for a defined period (e.g., 1-2 hours).

-

Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature. Include an unheated control.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles.

-

Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).

-

Protein Detection: Collect the supernatant and analyze the amount of soluble TOP2B at each temperature point using Western blotting or an immunoassay like ELISA.

-

Data Analysis: Plot the percentage of soluble TOP2B against temperature for both vehicle- and dexrazoxane-treated samples. A rightward shift in the melting curve for the dexrazoxane-treated sample indicates thermal stabilization and confirms direct target engagement.[30]

Comparative Analysis and Future Directions

The evidence for both iron chelation and topoisomerase II inhibition is substantial, and it is plausible that both mechanisms contribute to the overall clinical effect of dexrazoxane. A recent study provided strong evidence for the topoisomerase IIβ mechanism by showing that exogenous administration of the iron-chelating metabolite ADR-925 did not protect cardiomyocytes from anthracycline toxicity, whereas dexrazoxane did.[13][14]

| Parameter | Iron Chelation Mechanism | Topoisomerase II Inhibition Mechanism |

| Active Molecule | ADR-925 (hydrolyzed metabolite)[7][17] | Dexrazoxane (parent compound)[13] |

| Primary Target | Intracellular labile iron pool[2] | Topoisomerase IIβ (TOP2B) enzyme[24] |

| Biochemical Effect | Sequestration of iron, preventing redox cycling | Inhibition of ATP hydrolysis and catalytic cycle[23] |

| Cellular Consequence | Reduction of ROS and oxidative stress[16] | Prevention of anthracycline-induced DNA double-strand breaks[31] |

| Primary Evidence | Prevents doxorubicin-iron complex formation; reduces oxidative damage markers.[16] | Direct binding to TOP2B (CETSA); inhibits decatenation; prevents doxorubicin-induced DNA damage.[13][14] |

| Key Controversy | Fails to explain why more potent iron chelators are not cardioprotective.[2] | Requires reconciliation with decades of data supporting the iron chelation model. |

Future research should focus on:

-

Dissecting the relative contribution of each mechanism in vivo. This could involve using genetically modified models (e.g., cardiac-specific TOP2B knockout mice) or developing non-chelating analogs of dexrazoxane that still inhibit topoisomerase II.

-

Investigating the potential interplay between the two mechanisms. For example, does topoisomerase II inhibition alter cellular iron homeostasis?

-

Clarifying the role of TOP2A. While TOP2B is the primary isoform in cardiomyocytes, TOP2A is expressed in proliferating cells and is a target of dexrazoxane.[19] Understanding the effects on both isoforms is crucial, especially concerning potential interference with chemotherapy.[32]

Conclusion

Dexrazoxane's dual identity as both an iron chelator and a topoisomerase II inhibitor makes it a unique pharmacological agent. While the iron chelation hypothesis has historically dominated the narrative of its cardioprotective effects, recent, compelling evidence has shifted the focus towards topoisomerase IIβ inhibition as the primary driver of its clinical efficacy in preventing anthracycline-induced cardiotoxicity.[13][14] This technical guide has provided a framework for understanding and experimentally interrogating both mechanisms. A comprehensive appreciation of this duality is essential for drug development professionals seeking to design next-generation cardioprotective agents and for researchers aiming to fully unravel the complex biology of anthracycline toxicity.

References

- 1. Dexrazoxane : a review of its use for cardioprotection during anthracycline chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JCI - Cardiotoxicity of doxorubicin is mediated through mitochondrial iron accumulation [jci.org]

- 3. Dexrazoxane - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Dexrazoxane Hydrochloride - NCI [cancer.gov]

- 6. ambetterhealth.com [ambetterhealth.com]

- 7. Chemistry of dexrazoxane and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The role of iron in doxorubicin-induced cardiotoxicity: recent advances and implication for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The role of iron in doxorubicin-induced cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The current and future role of dexrazoxane as a cardioprotectant in anthracycline treatment: expert panel review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Catalytic topoisomerase II inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Topoisomerase II Poisons: Converting Essential Enzymes into Molecular Scissors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. ahajournals.org [ahajournals.org]

- 15. The role of iron in doxorubicin-induced cardiotoxicity: recent advances and implication for drug delivery - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 16. Dexrazoxane for the Prevention of Cardiac Toxicity and Treatment of Extravasation Injury from the Anthracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The doxorubicin-cardioprotective drug dexrazoxane undergoes metabolism in the rat to its metal ion-chelating form ADR-925 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Topoisomerase II Inhibitors and Poisons, and the Influence of Cell Cycle Checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. aacrjournals.org [aacrjournals.org]

- 24. The Role of Topoisomerase IIβ in the Mechanisms of Action of the Doxorubicin Cardioprotective Agent Dexrazoxane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 27. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. drugtargetreview.com [drugtargetreview.com]

- 30. pubs.acs.org [pubs.acs.org]

- 31. The catalytic topoisomerase II inhibitor dexrazoxane induces DNA breaks, ATF3 and the DNA damage response in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. [Dexrazoxane in anthracycline induced cardiotoxicity and extravasation] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Solubility Properties of Cardioxane (Dexrazoxane)

Introduction

Dexrazoxane, marketed under trade names such as Cardioxane® and Zinecard®, is a critical cardioprotective agent employed in clinical oncology.[1][2] Its primary application is to mitigate the cumulative cardiotoxic effects of anthracycline-based chemotherapy agents like doxorubicin.[1][3][4] A comprehensive understanding of its fundamental physicochemical properties, namely its chemical structure and solubility, is paramount for researchers, scientists, and drug development professionals. These characteristics govern its mechanism of action, inform formulation strategies for intravenous administration, and dictate its behavior in both in vitro and in vivo experimental settings. This guide provides a detailed examination of the molecular architecture and solubility profile of dexrazoxane, offering field-proven insights and methodologies essential for its effective application in research and development.

Chemical Structure and Physicochemical Properties

Dexrazoxane is a synthetic bisdioxopiperazine compound, structurally related to the chelating agent ethylenediaminetetraacetic acid (EDTA).[2][5][6][7] This structural similarity is fundamental to its biological activity.

Systematic Name (IUPAC): (S)-4,4'-(1-methyl-1,2-ethanediyl)bis-2,6-piperazinedione[2] or 4-[(2S)-2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione[8][]

Key Identifiers:

The molecule possesses a chiral center, with the (S)-enantiomer being the active form. Its structure consists of two dioxopiperazine rings linked by a propylene bridge. This cyclic structure is a key feature, rendering it a prodrug.[1]

Caption: Chemical structure of (S)-Dexrazoxane.

Mechanism of Action: A Consequence of Structure

Dexrazoxane functions as a prodrug. Its lipophilic, cyclic structure allows it to readily penetrate cell membranes.[11][12] Intracellularly, it undergoes hydrolysis, opening the dioxopiperazine rings to form a metabolite that is structurally analogous to EDTA.[2][8][13] This active metabolite is a potent iron chelator.[2][8][13]

The primary mechanism of anthracycline-induced cardiotoxicity involves the formation of iron-anthracycline complexes, which generate harmful reactive oxygen species (ROS) that damage cardiac tissue.[1][4] By chelating intracellular iron, the active form of dexrazoxane prevents the formation of these damaging complexes, thereby protecting the heart.[1][3][4] Dexrazoxane is also known to inhibit the enzyme topoisomerase II, which may contribute to its protective effects and antineoplastic activities.[1][2][6][8]

Core Physicochemical Properties

A substance's behavior in a biological system is dictated by its physicochemical properties. Key parameters for dexrazoxane are summarized below.

| Property | Value | Source(s) |

| Appearance | Whitish crystalline powder | [2][7][12] |

| Melting Point | 191–197 °C | [2][7][12] |

| pKa | 2.1 | [2][7][11][12] |

| LogP (Octanol/Water Partition Coefficient) | -1.4 / 0.025 | [7][8][11] |

The low pKa of 2.1 indicates that dexrazoxane is a weakly acidic compound.[2][7][11][12] The negative LogP value signifies its hydrophilic nature, consistent with its eventual formulation in aqueous solutions for IV administration.[8]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its formulation, administration route, and bioavailability. Dexrazoxane exhibits a distinct solubility profile that is crucial for its clinical application.

Aqueous and Buffer Solubility

Dexrazoxane is described as sparingly soluble in water.[2][7][11][12] Its solubility is significantly influenced by pH. It degrades rapidly in solutions with a pH above 7.0.[2][7][11] This instability in neutral to alkaline conditions is a critical consideration for formulation and storage.

Quantitative solubility data in various aqueous media is presented below:

| Solvent / Medium | Solubility (mg/mL) | Temperature (°C) | Source(s) |

| Water | 10–12 | 25 | [8] |

| 0.1 N HCl | 35–43 | Not Specified | [8] |

| 0.1 N NaOH | 25–34 | Not Specified | [8] |

| 0.1 M Citrate Buffer (pH 4.0) | 6.7–14.5 | Not Specified | [8] |

| PBS (pH 7.2) | ~0.25 | Not Specified | [10][14] |

| 0.1 M Borate Buffer (pH 9.0) | 8.7–13 | Not Specified | [8] |

Causality Insight: The increased solubility in acidic conditions (e.g., 0.1 N HCl) is expected, given the molecule's structure. The nitrogen atoms in the piperazine rings can be protonated at low pH, forming a more soluble salt. Conversely, the significant drop in solubility in PBS at pH 7.2 and the noted instability above pH 7.0 highlight the challenges in formulating this drug at physiological pH.[2][7][10][14]

Solubility in Organic Solvents

Dexrazoxane's solubility in organic solvents is generally limited. It is slightly soluble in ethanol and methanol and practically insoluble in nonpolar organic solvents.[2][7][11][12]

| Organic Solvent | Solubility (mg/mL) | Source(s) |

| DMSO | ~10 (up to 166.7 with sonication) | [10][14][15] |

| Dimethyl formamide (DMF) | ~5 | [10][14] |

| Ethanol | Slightly soluble | [2][7][8] |

| Methanol | Slightly soluble | [2][7][11] |

Expert Insight: The moderate solubility in polar aprotic solvents like DMSO and DMF makes them suitable for preparing concentrated stock solutions for in vitro assays.[10][14] However, when preparing for biological experiments, it is crucial to perform further dilutions in aqueous buffers to minimize the physiological effects of the organic solvent.[10][14]

Experimental Determination of Solubility: The Shake-Flask Method

The gold standard for determining thermodynamic solubility is the shake-flask method.[16][17] This protocol is a self-validating system as it ensures that a true equilibrium is reached between the solid compound and the solvent.

Caption: Workflow for the Shake-Flask Solubility Assay.

Detailed Step-by-Step Protocol

-

Preparation: Add an excess amount of solid dexrazoxane to a glass vial. The excess is critical to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline).

-

Equilibration: Seal the vials and place them in a shaker or agitator within a temperature-controlled incubator. Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[16][17][18]

-

Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. To ensure complete removal of solid particles, centrifuge the samples or filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[17]

-

Quantification: Carefully withdraw a precise aliquot of the clear, saturated supernatant.

-

Analysis: Dilute the aliquot appropriately and determine the concentration of dexrazoxane using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a calibration curve prepared with known standards.[18][19]

Rationale for Protocol Choices:

-

Extended Equilibration Time: A long incubation period is necessary to determine the thermodynamic solubility, which represents the true equilibrium state, as opposed to kinetic solubility, which is often measured in high-throughput screens after short incubation times.[17]

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant, defined temperature is essential for reproducible and accurate results.[16][19]

-

Validated Analytical Method: Using a robust analytical technique like HPLC ensures accurate and specific quantification of the dissolved solute, free from interference from potential impurities or degradants.

Implications for Drug Development and Research

The physicochemical profile of dexrazoxane directly impacts its clinical use and formulation.

-

Intravenous Formulation: Given its limited aqueous solubility and instability at neutral pH, dexrazoxane is supplied as a sterile, lyophilized (freeze-dried) powder for injection, often as a hydrochloride salt.[2][7][12][20] This powder is reconstituted immediately before use.

-

Reconstitution and Dilution: The reconstitution process is highly specific. The lyophilized powder is typically reconstituted with Sterile Water for Injection, resulting in an acidic solution (pH 1.0-3.0).[11][12] This acidic environment is necessary to fully dissolve the drug. This stock solution must then be further diluted, typically with Lactated Ringer's Injection, to a final concentration suitable for intravenous infusion (e.g., 1.3 to 3.0 mg/mL), which adjusts the pH to a more physiologically tolerable range of 3.5 to 5.5.[12][21] Using other diluents can result in an extremely low pH, and the drug is incompatible with 0.9% Sodium Chloride.[21][22]

-

Administration: The final solution is administered as a slow intravenous infusion over 15-30 minutes.[23][21] It must not be given as an IV push.[12][23] The dexrazoxane infusion must be completed within 30 minutes prior to the administration of the anthracycline chemotherapy.[23]

Conclusion

Dexrazoxane's unique bisdioxopiperazine structure is central to its function as a cardioprotective prodrug. Its solubility characteristics—namely, its limited aqueous solubility, pH-dependent stability, and reliance on an acidic environment for dissolution—define the stringent requirements for its clinical formulation and administration. For researchers and drug development professionals, a thorough grasp of this structure-solubility relationship is not merely academic; it is a practical necessity for designing meaningful experiments, developing stable formulations, and ensuring the safe and effective application of this vital therapeutic agent.

References

- 1. youtube.com [youtube.com]

- 2. medkoo.com [medkoo.com]

- 3. droracle.ai [droracle.ai]

- 4. ClinPGx [clinpgx.org]

- 5. The cardioprotective effect of dexrazoxane (this compound) is consistent with sequestration of poly(ADP-ribose) by self-assembly and not depletion of topoisomerase 2B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dexrazoxane: Package Insert / Prescribing Information / MOA [drugs.com]

- 8. Dexrazoxane | C11H16N4O4 | CID 71384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. globalrph.com [globalrph.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. This compound | C11H17ClN4O4 | CID 6918223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. content.labscoop.com [content.labscoop.com]

- 15. selleckchem.com [selleckchem.com]

- 16. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 17. enamine.net [enamine.net]

- 18. bioassaysys.com [bioassaysys.com]

- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. accessdata.fda.gov [accessdata.fda.gov]

- 21. Dexrazoxane (NON-FORMULARY) | CHEO ED Outreach [outreach.cheo.on.ca]

- 22. WO2007062076A2 - Dexrazoxane formulations and methods - Google Patents [patents.google.com]

- 23. Dexrazoxane (Fosun Pharma USA Inc.): FDA Package Insert [medlibrary.org]

Beyond the Summit: An In-depth Technical Guide to the Molecular Targets of Dexrazoxane Beyond Topoisomerase II

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Paradigm Under Scrutiny

For decades, the therapeutic utility of dexrazoxane, particularly in its role as a cardioprotective agent against anthracycline-induced cardiotoxicity, has been predominantly attributed to a dual-pronged mechanism: its function as an iron chelator and its catalytic inhibition of topoisomerase II.[1][2][3] This paradigm, while foundational, is increasingly being recognized as an incomplete narrative. The intricate dance of dexrazoxane within the cellular milieu suggests a broader repertoire of molecular interactions that contribute to its pharmacological profile. This guide ventures beyond the well-trodden path of topoisomerase II inhibition to illuminate the emerging, non-canonical molecular targets of dexrazoxane, offering a nuanced perspective for researchers and drug development professionals. We will delve into the mechanistic underpinnings of these alternative interactions, supported by a rigorous examination of the experimental evidence and methodologies that have brought them to light.

The Established Poles: A Tale of Iron and Isomerase

A comprehensive understanding of dexrazoxane's alternative targets necessitates a brief revisitation of its established mechanisms of action. Historically, the cardioprotective effects of dexrazoxane were ascribed to its hydrolysis product, ADR-925, a potent iron chelator that sequesters intracellular iron, thereby mitigating the formation of anthracycline-iron complexes and subsequent reactive oxygen species (ROS) generation.[4][5] Concurrently, dexrazoxane is a known catalytic inhibitor of topoisomerase II, an enzyme crucial for DNA replication and repair.[3] The prevailing hypothesis has been that by inhibiting topoisomerase IIβ, the isoform predominantly found in cardiomyocytes, dexrazoxane prevents the formation of anthracycline-induced DNA double-strand breaks, a key event in cardiotoxicity.[6][7]

Recent evidence has tilted the balance of this dual mechanism, with several studies suggesting that the topoisomerase IIβ interaction is the primary driver of cardioprotection, independent of iron chelation.[8][9] This ongoing debate underscores the complexity of dexrazoxane's pharmacology and provides a compelling rationale for exploring its broader molecular target landscape.

Venturing into New Territory: Non-Canonical Molecular Targets of Dexrazoxane

Emerging research has begun to peel back the layers of dexrazoxane's molecular interactions, revealing a landscape of targets that extend beyond its canonical roles. These alternative interactions, while less characterized, offer new avenues for understanding its therapeutic effects and for the development of novel therapeutic strategies.

Hemoglobin: An Unexpected Binding Partner

Recent investigations have identified hemoglobin as a novel interacting partner for dexrazoxane, with implications for the pharmacokinetics of co-administered drugs like doxorubicin.[2][10]

Mechanistic Insights:

Dexrazoxane has been shown to inhibit the binding of doxorubicin to red blood cells in a concentration-dependent manner.[2] This interaction is not with the erythrocyte membrane itself, but rather with hemoglobin within the red blood cells. Specifically, dexrazoxane reduces the association constant of doxorubicin with the low-affinity, high-capacity binding sites on the hemoglobin molecule.[10] This modulation of doxorubicin-hemoglobin binding can alter the pharmacokinetic profile of doxorubicin, potentially influencing its distribution and availability to target tissues.

Experimental Validation:

The interaction between dexrazoxane and hemoglobin has been characterized using in vitro binding assays and in vivo pharmacokinetic studies.

Modulation of Cellular Metabolism: A Focus on Pyrimidine Biosynthesis

Dexrazoxane's influence extends to the intricate network of cellular metabolism, with a notable connection to the pyrimidine biosynthesis pathway.

Mechanistic Insights:

The metabolism of a one-ring open metabolite of dexrazoxane is catalyzed by dihydroorotase, an enzyme in the de novo pyrimidine synthesis pathway, within myocytes. Furthermore, in hepatocytes, which express both dihydropyrimidinase and dihydroorotase, dexrazoxane is completely hydrolyzed to its active iron-chelating form, ADR-925. This suggests that the cellular metabolic machinery, particularly enzymes of the pyrimidine biosynthesis pathway, plays a crucial role in the bioactivation of dexrazoxane. While direct inhibition of these enzymes by dexrazoxane has not been established as a primary mechanism of action, their involvement in its metabolic conversion is a key aspect of its pharmacology.

Experimental Validation:

The metabolic fate of dexrazoxane and its metabolites has been traced using radiolabeling studies and analysis of enzymatic conversion in isolated cell systems.

Interference with Inflammatory Signaling: The p38MAPK/NF-κB Pathway

Dexrazoxane has been shown to exert anti-inflammatory effects by modulating the p38 mitogen-activated protein kinase (MAPK)/nuclear factor-kappa B (NF-κB) signaling pathway.[11][12]

Mechanistic Insights:

Doxorubicin is known to induce an inflammatory response in cardiomyocytes, in part through the activation of the p38MAPK/NF-κB pathway. Dexrazoxane has been demonstrated to attenuate this doxorubicin-induced inflammation and subsequent necroptosis by inhibiting this signaling cascade.[11] This anti-inflammatory action may contribute to its cardioprotective effects by mitigating the inflammatory component of anthracycline-induced cardiac damage.

Experimental Validation:

The inhibitory effect of dexrazoxane on the p38MAPK/NF-κB pathway has been demonstrated through Western blot analysis of key signaling proteins and functional assays of inflammatory responses.

Induction of the Adaptive Response Gene: Activating Transcription Factor 3 (ATF3)

Dexrazoxane treatment leads to the induction of Activating Transcription Factor 3 (ATF3), a key regulator of the cellular stress response.[13]

Mechanistic Insights:

The induction of ATF3 by dexrazoxane is dependent on the presence of topoisomerase IIα and is mediated by the ATM kinase, a central player in the DNA damage response.[13] This suggests that while the induction of ATF3 is linked to the topoisomerase II-inhibitory activity of dexrazoxane, it represents a distinct downstream signaling event. The upregulation of ATF3 may be part of a cellular defense mechanism activated in response to the cellular stress induced by dexrazoxane.

Experimental Validation:

The induction of ATF3 by dexrazoxane has been confirmed at both the mRNA and protein levels using techniques such as TaqMan gene expression assays and Western blotting.

Upregulation of Calpain-2: A Novel Cardioprotective Axis

A recent study has implicated the upregulation of calpain-2, a calcium-dependent protease, in the cardioprotective mechanism of dexrazoxane.[14][15][16]

Mechanistic Insights:

In a rat model of anthracycline and trastuzumab-induced cardiotoxicity, dexrazoxane treatment was associated with a significant upregulation of calpain-2 mRNA and protein levels in the myocardium.[14][16] This upregulation correlated with a reduction in cardiomyocyte apoptosis, suggesting that calpain-2 may play a protective role in this context. The precise mechanism by which dexrazoxane upregulates calpain-2 and how this contributes to cardioprotection remains to be fully elucidated.

Experimental Validation:

The effect of dexrazoxane on calpain-2 expression has been investigated using reverse transcriptase-polymerase chain reaction (RT-PCR) and Western blot analysis in animal models of cardiotoxicity.

Regulation of SERPINA3N: A Potential Biomarker and Therapeutic Target

Dexrazoxane has been found to prevent the doxorubicin-induced upregulation of Serpin Family A Member 3N (SERPINA3N), a serine protease inhibitor implicated in cardiovascular toxicity.[1][17][18]

Mechanistic Insights:

In a mouse model of doxorubicin-induced cardiotoxicity, dexrazoxane pretreatment prevented the increase in SERPINA3N gene and protein expression in both cardiac and aortic tissues.[1] This suggests that SERPINA3N may be a downstream mediator of doxorubicin-induced cardiovascular damage and that dexrazoxane's protective effects may, in part, be mediated through the suppression of this protein.

Experimental Validation:

The modulatory effect of dexrazoxane on SERPINA3N has been demonstrated through gene expression analysis in animal models of doxorubicin-induced cardiotoxicity.

Quantitative Data Summary

| Target/Effect | Quantitative Data | Method | Reference |

| Hemoglobin | Dexrazoxane (1 µg/ml) reduced doxorubicin binding to red blood cells by ~30%; (100 µg/ml) by ~60%. | In vitro binding assay | [2] |

| p38MAPK/NF-κB Pathway | Dexrazoxane attenuated doxorubicin-induced increases in phosphorylated p38 and NF-κB p65. | Western Blot | [11] |

| Calpain-2 | Dexrazoxane significantly upregulated calpain-2 mRNA and protein levels compared to the doxorubicin + trastuzumab group. | RT-PCR, Western Blot | [14][16] |

| SERPINA3N | Dexrazoxane prevented the doxorubicin-induced increase in Serpina3n gene expression in cardiac and aortic tissue. | RT-qPCR | [1] |

Experimental Protocols

Protocol 1: In Vitro Doxorubicin-Hemoglobin Binding Assay

Objective: To determine the effect of dexrazoxane on the binding of doxorubicin to hemoglobin.

Methodology:

-

Prepare solutions of doxorubicin (0.5-25 µg/ml) and varying concentrations of dexrazoxane.

-

Isolate red blood cells and prepare erythrocyte ghosts and hemoglobin solutions.

-

Incubate doxorubicin with red blood cells, erythrocyte ghosts, or hemoglobin in the presence and absence of dexrazoxane.

-

Separate bound and unbound doxorubicin using centrifugation or dialysis.

-

Quantify the concentration of doxorubicin in the supernatant and/or the bound fraction using a suitable analytical method (e.g., HPLC or spectrophotometry).

-

Calculate the association constants for doxorubicin binding to hemoglobin in the presence and absence of dexrazoxane.

Protocol 2: Western Blot Analysis of p38MAPK/NF-κB Pathway Activation

Objective: To assess the effect of dexrazoxane on doxorubicin-induced activation of the p38MAPK/NF-κB pathway in cardiomyocytes.

Methodology:

-

Culture H9c2 cardiomyocytes and treat with doxorubicin in the presence or absence of dexrazoxane for a specified time.

-

Lyse the cells and extract total protein.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against total and phosphorylated forms of p38 MAPK and NF-κB p65.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect protein bands using an enhanced chemiluminescence (ECL) system.

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizing the Molecular Landscape

Diagram 1: The Interplay of Dexrazoxane's Established and Emerging Mechanisms

Caption: Overview of Dexrazoxane's molecular interactions.

Diagram 2: Experimental Workflow for Investigating Dexrazoxane's Effect on the p38MAPK/NF-κB Pathway

Caption: Workflow for p38MAPK/NF-κB pathway analysis.

Conclusion and Future Directions

The molecular narrative of dexrazoxane is evolving. While its roles as an iron chelator and topoisomerase II inhibitor remain central to its identity, a growing body of evidence points to a more complex and multifaceted mechanism of action. The identification of its interactions with hemoglobin, its influence on cellular metabolism and inflammatory signaling, and its ability to modulate the expression of stress-response and cardioprotective proteins opens up new avenues for research and therapeutic development.

Future investigations should focus on elucidating the precise molecular mechanisms underlying these non-canonical interactions. Quantitative studies to determine binding affinities and inhibitory constants for these alternative targets are crucial for a more complete understanding of dexrazoxane's pharmacological profile. Furthermore, exploring the interplay between these various molecular effects will be essential to unraveling the full spectrum of its therapeutic and potential off-target activities. A deeper comprehension of the molecular targets of dexrazoxane beyond topoisomerase II will not only refine our use of this important drug but also pave the way for the design of next-generation cardioprotective agents with enhanced efficacy and safety profiles.

References

- 1. Dexrazoxane prevents vascular toxicity in doxorubicin-treated mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interaction of dexrazoxane with red blood cells and hemoglobin alters pharmacokinetics of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dexrazoxane - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Dexrazoxane in the prevention of doxorubicin-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dexrazoxane for the Prevention of Cardiac Toxicity and Treatment of Extravasation Injury from the Anthracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative study on the protective effect of dexrazoxane and blueberry extract against doxorubicin-induced cardiotoxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Upfront dexrazoxane for the reduction of anthracycline-induced cardiotoxicity in adults with preexisting cardiomyopathy and cancer: a consecutive case series - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-Activity Relationship Study of Dexrazoxane Analogues Reveals ICRF-193 as the Most Potent Bisdioxopiperazine against Anthracycline Toxicity to Cardiomyocytes Due to Its Strong Topoisomerase IIβ Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinically Translatable Prevention of Anthracycline Cardiotoxicity by Dexrazoxane Is Mediated by Topoisomerase II Beta and Not Metal Chelation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Dexrazoxane ameliorates doxorubicin-induced cardiotoxicity by inhibiting both apoptosis and necroptosis in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activation of the p38 MAPK/NF-κB pathway contributes to doxorubicin-induced inflammation and cytotoxicity in H9c2 cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The catalytic topoisomerase II inhibitor dexrazoxane induces DNA breaks, ATF3 and the DNA damage response in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cardiac Protective Effects of Dexrazoxane on Animal Cardiotoxicity Model Induced by Anthracycline Combined With Trastuzumab Is Associated With Upregulation of Calpain-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cardiac protective effects of dexrazoxane on animal cardiotoxicity model induced by anthracycline combined with trastuzumab is associated with upregulation of calpain-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Dexrazoxane prevents vascular toxicity in doxorubicin-treated mice | FUJIFILM VisualSonics [visualsonics.com]

The Historical Development of Dexrazoxane: A Technical Guide to a Cardioprotective Agent

This guide provides an in-depth technical exploration of the historical development of dexrazoxane, the only agent approved by the U.S. Food and Drug Administration (FDA) to mitigate the cardiotoxic effects of anthracycline chemotherapy.[1][2] We will delve into its serendipitous discovery, the elucidation of its dual protective mechanisms, the preclinical and clinical evidence that shaped its path to approval, and its evolving role in modern oncology.

Part 1: A Serendipitous Beginning: From Anticancer Candidate to Cardioprotector

The journey of dexrazoxane, known scientifically as (S)-4,4'-(1,2-propanediyl)bis-2,6-piperazinedione, began not as a cardioprotective agent, but as a potential antineoplastic drug.[3] Synthesized in 1972, it is a cyclic derivative of the chelating agent ethylenediaminetetraacetic acid (EDTA).[4][5] Unlike EDTA, dexrazoxane is lipophilic and readily crosses cell membranes.[5][6] Initial investigations centered on its potential as a cytotoxic agent. However, during preclinical evaluations of anthracyclines like doxorubicin—a cornerstone of cancer therapy—a remarkable and unexpected property of dexrazoxane emerged.[3] Animal studies revealed that co-administration of dexrazoxane significantly reduced the severe, dose-limiting cardiac damage typically caused by anthracyclines.[7][8] This pivotal observation shifted the entire trajectory of dexrazoxane's development, redirecting its focus from a primary anticancer agent to a dedicated cardioprotectant.[9]

Part 2: Deciphering the Core Mechanisms of Cardioprotection

The cardioprotective efficacy of dexrazoxane is now understood to be rooted in a dual mechanism of action, a concept that has evolved with ongoing research.

The Iron Chelation Hypothesis

For decades, the prevailing theory centered on iron chelation.[10] Anthracyclines can form complexes with iron within cardiomyocytes, catalyzing the production of harmful reactive oxygen species (ROS) that lead to oxidative stress and cellular damage.[6][11] Dexrazoxane acts as a prodrug; once inside the cell, it is hydrolyzed to an open-ring form, ADR-925, which is structurally similar to EDTA and a potent iron chelator.[5][10][12] This metabolite is thought to bind to intracellular iron, preventing the formation of the toxic anthracycline-iron complexes and thereby mitigating ROS-mediated cardiac tissue damage.[13][14]

Figure 1: Iron Chelation Mechanism of Dexrazoxane.

The Topoisomerase IIβ Inhibition Hypothesis

More recent evidence has unveiled a second, critical mechanism involving the enzyme topoisomerase II (TOP2).[12] There are two isoforms: TOP2A, which is highly expressed in proliferating cancer cells and is a primary target for the anticancer effects of anthracyclines, and TOP2B, which is constitutively expressed in quiescent cells like cardiomyocytes.[15] Anthracyclines poison TOP2B by trapping it in a complex with DNA, leading to DNA double-strand breaks and triggering pathways that result in mitochondrial dysfunction and cell death in the heart.[16]

Dexrazoxane has been identified as a catalytic inhibitor of TOP2B.[15] It interferes with the formation of the toxic anthracycline-TOP2B-DNA complex.[16] Crucially, dexrazoxane can also lead to the degradation of the TOP2B protein itself, further reducing the target for doxorubicin-induced damage.[15][16] This action is specific and does not appear to compromise the TOP2A-mediated antitumor efficacy of the anthracycline.[11] Compelling experimental data suggests this TOP2B-mediated mechanism, rather than iron chelation, is the primary driver of dexrazoxane's clinically effective cardioprotection.[12]

Figure 2: Topoisomerase IIβ Inhibition by Dexrazoxane.

Part 3: Preclinical Evidence: Validating the Cardioprotective Effect

The cardioprotective properties of dexrazoxane were extensively validated in a wide range of animal models, including mice, rats, rabbits, dogs, and swine.[7] These preclinical studies were highly predictive of its clinical activity.[7][17] They consistently demonstrated that dexrazoxane could significantly reduce the incidence and severity of anthracycline-induced cardiomyopathy.[7]

| Animal Model | Anthracycline | Key Findings | Reference |

| Mice | Doxorubicin | Optimal DEX:DOX dose ratio of 10:1 to 20:1 reduced cardiomyopathy. | [7] |

| Rats | Doxorubicin | Cardioprotection was evident for over 6 months post-DOX treatment. | [7][17] |

| Rats | Epirubicin | Demonstrated a reno-protective effect, suggesting broader tissue protection. | [18] |

| Rabbits, Dogs, Swine | Doxorubicin | Consistently showed protection against DOX-induced cardiomyopathy. | [7] |

Experimental Protocol: Rodent Model of Doxorubicin-Induced Cardiotoxicity

-

Animal Model: Male Sprague-Dawley rats (200-250g).

-

Acclimatization: House animals for one week under standard conditions (12h light/dark cycle, ad libitum access to food and water).

-

Grouping: Randomly assign animals to:

-

Control (Saline)

-

Doxorubicin (DOX) only

-

Dexrazoxane (DEX) + Doxorubicin (DOX)

-

-

Drug Administration:

-

Monitoring:

-

Monitor body weight and general health status weekly.

-

Perform serial echocardiography (e.g., at baseline and end of study) to assess cardiac function (Left Ventricular Ejection Fraction - LVEF, Fractional Shortening - FS).

-

-

Endpoint Analysis (Post-euthanasia):

-

Collect blood for cardiac biomarker analysis (e.g., troponins).

-

Harvest hearts, weigh them, and fix a portion in 10% neutral buffered formalin for histopathological analysis (e.g., H&E and Masson's trichrome staining to assess cardiomyocyte vacuolization, myofibrillar loss, and fibrosis).

-

Process another portion for molecular analysis (e.g., Western blot for markers of DNA damage like γH2AX).[16]

-

Part 4: The Crucible of Clinical Trials: From Bench to Bedside

The promising preclinical data paved the way for pivotal clinical trials, primarily in women with advanced breast cancer who required high cumulative doses of doxorubicin.[18][20] These studies were designed to assess whether dexrazoxane could reduce the incidence of cardiotoxicity without compromising the anticancer efficacy of the chemotherapy regimen.

Several randomized, placebo-controlled trials demonstrated a significant cardioprotective effect.[18] A meta-analysis of seven such trials showed that dexrazoxane reduced the risk of clinical cardiotoxicity by 79%.[13] In pooled data from two large trials, cardiac events occurred in only 14% of patients receiving dexrazoxane compared to 31% of those receiving a placebo.[18] The cardioprotective effects were so profound that in one study, the protocol was amended to allow all patients to receive dexrazoxane after a certain number of chemotherapy cycles, even before formal FDA approval.[18]

| Trial Identifier/Lead Author | Patient Population | Key Intervention | Primary Cardioprotective Outcome | Reference |

| Speyer et al. (1992) | Advanced Breast Cancer | DEX vs. Placebo with FAC/CAF chemotherapy | Significant reduction in cardiac events and decline in LVEF with DEX. | [18] |

| Swain et al. (1997a, 1997b) | Advanced Breast Cancer | DEX vs. Placebo with doxorubicin-based therapy | Markedly lower incidence of congestive heart failure (CHF) in the DEX group. | [18] |

| Venturini et al. (1996) | Advanced Breast Cancer | DEX vs. Control with FEC chemotherapy | Significant cardioprotection with dexrazoxane. | [18] |

While most studies showed no significant difference in tumor response rates or overall survival, one trial did report a lower response rate in the dexrazoxane arm, raising initial concerns about potential interference with antitumor activity.[14][18] This finding, however, was not replicated in other randomized trials and has been a subject of ongoing discussion.[18] The weight of evidence suggests that dexrazoxane does not negatively impact the antitumor efficacy of anthracyclines.[1][18]

Part 5: Regulatory Approval and Evolving Clinical Practice

Based on the strength of the clinical trial data, dexrazoxane (brand name Zinecard®) was first approved by the FDA in 1995.[20][21] The initial indication was for reducing the incidence and severity of cardiomyopathy in women with metastatic breast cancer who had received a cumulative doxorubicin dose of 300 mg/m² and were continuing treatment.[20][22]

The use of dexrazoxane has since expanded, including applications in pediatric oncology and for other types of cancer where high doses of anthracyclines are used.[18][23] It is also approved under the brand name Totect® for the treatment of tissue damage caused by anthracycline extravasation (leakage from the vein).[22][24]

Controversies and Current Perspectives

The use of dexrazoxane has not been without controversy. Concerns have been raised regarding an increased risk of secondary malignancies, particularly acute myeloid leukemia (AML).[25][26] This led to restrictions on its use in children in Europe in 2011.[4][25] However, subsequent large-scale retrospective studies and re-evaluations of the data have not found a consistent, statistically significant association between dexrazoxane and an increased risk of secondary cancers.[25][26][27][28] Many studies now suggest that dexrazoxane is not associated with an increased risk of AML.[26][27] As a result, the FDA has designated dexrazoxane as an orphan drug for preventing cardiomyopathy in children and adolescents receiving anthracyclines, allowing for its use from the first dose.[4]

Current clinical guidelines from organizations like the American Society of Clinical Oncology (ASCO) and the European Society of Cardiology (ESC) recommend considering a cardioprotective strategy like dexrazoxane for patients at higher risk for anthracycline cardiotoxicity.[20]

Figure 3: Clinical Decision Workflow for Dexrazoxane Use.

Conclusion

The history of dexrazoxane is a compelling narrative of scientific serendipity, rigorous investigation, and evolving clinical understanding. From its origins as a failed anticancer agent, it has become an indispensable tool in cardio-oncology, allowing clinicians to more safely wield the potent therapeutic power of anthracyclines. Ongoing research continues to refine its optimal use and further clarify its long-term safety profile, ensuring that this unique cardioprotective agent remains a vital component in the treatment of cancer for years to come.

References

- 1. Dexrazoxane makes doxorubicin-induced heart failure a rare event in sarcoma patients receiving high cumulative doses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dexrazoxane for the Prevention of Cardiac Toxicity and Treatment of Extravasation Injury from the Anthracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dexrazoxane - Wikipedia [en.wikipedia.org]

- 5. bccancer.bc.ca [bccancer.bc.ca]

- 6. Dexrazoxane - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Preclinical models of cardiac protection and testing for effects of dexrazoxane on doxorubicin antitumor effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prevention of Heart Failure Induced by Doxorubicin with Early Administration of Dexrazoxane (PHOENIX Study): dose response and time course of dexrazoxane-induced degradation of topoisomerase 2b - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Overview and historical development of dexrazoxane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemistry of dexrazoxane and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. ahajournals.org [ahajournals.org]

- 13. droracle.ai [droracle.ai]

- 14. ClinPGx [clinpgx.org]

- 15. The Role of Topoisomerase IIβ in the Mechanisms of Action of the Doxorubicin Cardioprotective Agent Dexrazoxane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Topoisomerase IIbeta mediated DNA double-strand breaks: implications in doxorubicin cardiotoxicity and prevention by dexrazoxane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. semanticscholar.org [semanticscholar.org]

- 18. The current and future role of dexrazoxane as a cardioprotectant in anthracycline treatment: expert panel review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. droracle.ai [droracle.ai]

- 20. Dexrazoxane to Prevent Cardiotoxicity in Adults Treated with Anthracyclines: JACC: CardioOncology Controversies in Cardio-Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cancernetwork.com [cancernetwork.com]

- 22. ambetterhealth.com [ambetterhealth.com]

- 23. Dexrazoxane as a Cardioprotectant in Children Receiving Anthracyclines - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Dexrazoxane Hydrochloride - NCI [cancer.gov]

- 25. tandfonline.com [tandfonline.com]

- 26. Dexrazoxane Exposure and Risk of Secondary Acute Myeloid Leukemia in Pediatric Oncology Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Dexrazoxane exposure and risk of secondary acute myeloid leukemia in pediatric oncology patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. e-crt.org [e-crt.org]

Methodological & Application

Application Note & Protocols: Modeling Cardioxane's Protective Effects in H9c2 Cardiomyocytes

Introduction: The Cardioprotective Challenge and an In Vitro Solution

Cardioxane, the brand name for the drug Dexrazoxane, holds a unique position in clinical oncology. It is the only approved agent to mitigate the dose-limiting cardiotoxicity induced by anthracycline chemotherapeutics like doxorubicin.[1][2][3] The heart muscle is particularly vulnerable to the oxidative stress and DNA damage caused by these powerful anticancer drugs. Understanding and further optimizing cardioprotective strategies requires robust and reproducible preclinical models.

This application note provides a detailed guide for utilizing the H9c2 rat cardiomyocyte cell line as an effective in vitro model to study the mechanisms of this compound. H9c2 cells, derived from embryonic rat heart tissue, exhibit many key characteristics of cardiomyocytes, making them a valuable tool for initial drug screening and mechanistic studies before progressing to more complex systems.[4][5][6][7][8] We will delve into the core mechanisms of this compound and provide step-by-step protocols to assess its protective effects against a model toxin, laying a foundation for advanced research in cardioprotection.

The Dual-Action Mechanism of this compound (Dexrazoxane)

The cardioprotective efficacy of this compound is not attributed to a single pathway but rather a dual mechanism of action that addresses the primary insults of anthracycline-induced cardiotoxicity.

-

Topoisomerase IIβ Inhibition: Anthracyclines exert their anticancer effects by poisoning topoisomerase IIα (TOP2A) in cancer cells. However, they also target the topoisomerase IIβ (TOP2B) isoform, which is predominant in cardiomyocytes.[9] This interaction leads to DNA double-strand breaks and initiates a cascade of events leading to cell death.[10][11] Dexrazoxane acts as a catalytic inhibitor of TOP2B.[2][12] By doing so, it prevents anthracyclines from stabilizing the TOP2B-DNA cleavage complex, thereby protecting the cardiomyocyte genome from damage.[9][13] Studies have shown that dexrazoxane treatment can lead to a reduction in TOP2B protein levels in cardiomyocytes.[12]

-